Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1086394-95-7
VCID: VC2843486
InChI: InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2
SMILES: C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate

CAS No.: 1086394-95-7

Cat. No.: VC2843486

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate - 1086394-95-7

Specification

CAS No. 1086394-95-7
Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate
Standard InChI InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2
Standard InChI Key FCORNWMUPZYZIJ-UHFFFAOYSA-N
SMILES C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1
Canonical SMILES C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 1086394-95-7) is characterized by a molecular weight of 274.36 g/mol and a molecular formula of C16H22N2O2 . The compound is also known by several synonyms, including "1-CBZ-1,7-DIAZASPIRO[4.5]DECANE" and "1,7-DIAZA-SPIRO[4.5]DECANE-1-CARBOXYLIC ACID BENZYL ESTER" . Interestingly, this compound sometimes appears in literature as "benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate," reflecting alternative numbering conventions while referring to the identical chemical structure .

Structural Features

The compound features a unique spirocyclic architecture consisting of a diazaspiro[4.5]decane core with a benzyl carboxylate functional group. The spirocyclic system comprises two rings joined at a single carbon atom (the spiro carbon), creating a three-dimensional structure with distinct conformational properties. This specific arrangement contributes significantly to the compound's potential applications in various fields, particularly in medicinal chemistry where conformational rigidity can enhance both biological activity and receptor selectivity.

The following table summarizes the key structural features of this compound:

Structural ComponentDescription
Core StructureDiazaspiro[4.5]decane
Functional GroupBenzyl carboxylate
Ring Systems5-membered pyrrolidine + 6-membered piperidine
Spiro JunctionSingle carbon connecting both rings
Nitrogen PositionsN1 (pyrrolidine ring), N7 (piperidine ring)
Molecular Weight274.36 g/mol

Chemical Identifiers and Database Information

Registry Numbers and Identifiers

Proper identification of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is essential for scientific communication and database searches. The compound is associated with several standard chemical identifiers that facilitate its unambiguous identification in chemical literature and databases .

Identifier TypeValue
CAS Number1086394-95-7
PubChem CID57415909
InChIInChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2
InChIKeyFCORNWMUPZYZIJ-UHFFFAOYSA-N
SMILESC1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1

Synthesis and Preparation Methods

Industrial Production Considerations

In industrial settings, the production of this compound involves optimized processes for yield and purity. Commercial manufacturing typically employs scaled-up versions of laboratory syntheses with additional considerations for cost-effectiveness, safety, and environmental impact. Multiple purification steps, including recrystallization and chromatography, are often employed to ensure the final product meets required specifications.

Chemical Reactivity Properties

Characteristic Reactions

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate can participate in various chemical reactions owing to its functional groups and structural features. Understanding these reaction patterns is crucial for utilizing this compound in organic synthesis and medicinal chemistry applications.

Key reaction types include:

  • Hydrolysis of the carboxylate group under acidic or basic conditions

  • Hydrogenolysis of the benzyl group to reveal the free amine

  • Nucleophilic substitution reactions, particularly at the benzyl position

  • Reactions at the secondary amine position of the diazaspiro system

Reactivity Table and Conditions

The following table summarizes common reactions and conditions for transforming Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate:

Reaction TypeReagentsConditionsExpected Products
HydrolysisNaOH or KOHAqueous solution, moderate temperatureFree acid derivative
HydrogenolysisH₂, Pd/CRoom temperature, atmospheric pressureDeprotected amine
N-AlkylationAlkyl halides, baseDMF or acetonitrile, elevated temperatureN-alkylated derivatives
ReductionLiAlH₄Anhydrous THF, low temperatureReduced alcohol derivatives

These transformations expand the utility of the compound as a versatile building block in synthetic chemistry.

Biological Activities and Applications

Pharmaceutical Research Applications

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate has garnered attention in medicinal chemistry due to its potential applications as a building block in drug design. The compound's spirocyclic structure provides conformational rigidity that can lead to enhanced binding selectivity with biological targets. This property is particularly valuable in the development of:

  • Conformationally restricted pseudopeptides that mimic natural peptides

  • Enzyme inhibitors with improved stability and selectivity

  • Receptor modulators with enhanced binding properties

  • Scaffolds for combinatorial chemistry approaches to drug discovery

Mechanism of Biological Action

The mechanism of action of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate in biological systems involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to bind effectively to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of enzyme activity through competitive or non-competitive mechanisms

  • Alteration of cellular signaling pathways through receptor interaction

  • Modification of protein-protein interactions through structural mimicry

  • Interference with metabolic processes through specific binding events

The unique three-dimensional shape of the molecule contributes significantly to its specific biological interactions, making it a promising scaffold for targeted drug development.

Structure-Activity Relationships

Comparative Analysis with Structural Analogues

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate offers unique properties compared to structural analogues, which explains its specific applications in research and industry . The following table highlights these comparative advantages:

FeatureAdvantageComparison to Analogues
Spirocyclic StructureConformational rigiditySuperior to flexible analogues for target specificity
Benzyl Carboxylate GroupSelective deprotectionMore selective than tert-butyl (Boc) protected variants
Diazaspiro SystemMultiple functionalization sitesMore versatile than monoaza analogues
Free Secondary AmineAdditional reactivityMore reactive than fully protected variants

Research Applications in Drug Development

Role in Medicinal Chemistry

In medicinal chemistry, Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate serves as a key structural component in the development of conformationally restricted compounds. The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to similar compounds. These properties make it particularly valuable for:

  • Fragment-based drug discovery approaches

  • Structure-based drug design utilizing computational modeling

  • Lead optimization in drug development programs

  • Development of chemical probes for biological research

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